1-Naphthalenesulfonic acid, 2,4-dinonyl-
Description
BenchChem offers high-quality 1-Naphthalenesulfonic acid, 2,4-dinonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 2,4-dinonyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
828252-76-2 |
|---|---|
Molecular Formula |
C28H44O3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,4-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25(20-16-14-12-10-8-6-4-2)28(32(29,30)31)27-22-18-17-21-26(24)27/h17-18,21-23H,3-16,19-20H2,1-2H3,(H,29,30,31) |
InChI Key |
HCIDWWWVSQJXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCCCCCCC |
Origin of Product |
United States |
protocol for transition metal extraction using 1-Naphthalenesulfonic acid, 2,4-dinonyl-
Application Note: Advanced Synergistic Extraction of Transition Metals Using 1-Naphthalenesulfonic Acid, 2,4-dinonyl- (DNNSA)
Executive Summary
The rigorous removal and recovery of transition metals (e.g., Ni, Cu, Co, Pd) is a critical operation across hydrometallurgy, catalyst recovery, and pharmaceutical process chemistry. In drug development, residual transition metals from catalytic cross-coupling reactions must be scavenged from active pharmaceutical ingredients (APIs) to meet stringent regulatory thresholds.
This application note details a robust, self-validating protocol for liquid-liquid extraction (LLE) using 1-Naphthalenesulfonic acid, 2,4-dinonyl- (commonly referred to as dinonylnaphthalenesulfonic acid or DNNSA). Due to its extreme lipophilicity, DNNSA acts as a powerful liquid cation exchanger. However, to overcome the thermodynamic barriers of metal hydration and prevent viscous emulsion formation, DNNSA is deployed in a synergistic extraction system alongside neutral nitrogen-donor ligands.
Mechanistic Principles: The Causality of Synergistic Extraction
Understanding the physicochemical forces at the liquid-liquid interface is essential for optimizing metal recovery.
-
The Hydration Barrier: Transition metals like Ni(II) and Cu(II) exist in acidic aqueous media as highly stable, spherically symmetric hexaaqua complexes (e.g., [Ni(H2O)6]2+ ). Extracting these directly into a non-polar organic solvent is thermodynamically unfavorable due to high hydration energies[1].
-
The Role of DNNSA (Ion-Pairing & Micellization): DNNSA features a bulky dinonylnaphthalene backbone that imparts exceptional solubility in aliphatic and aromatic diluents. It operates by exchanging its sulfonic proton for the metal cation. However, when used alone, DNNSA tends to extract metals as hydrated reverse micelles. This leads to slow kinetics and poor phase disengagement (third-phase formation)[2].
-
The Synergistic Mechanism (Causality of Ligand Addition): To resolve this, a neutral N-donor synergist (such as a bidentate pyrazole, tridentate benzimidazole, or pyridinecarboxylate ester) is introduced to the organic phase. The neutral ligand displaces the inner-sphere water molecules of the metal, satisfying its coordination number and neutralizing the hydration energy barrier[3].
-
Hydrogen-Bonded Assembly: DNNSA then acts as a bulky, hydrophobic counter-anion in the outer coordination sphere. The resulting [M(L)n]2+ complex is stabilized by strong hydrogen bonds between the N-H groups of the synergist and the sulfonate oxygen atoms of DNNSA, forming a highly lipophilic, neutral assembly ( [M(L)n(DNNSA)2] ) that partitions quantitatively into the organic phase[3].
Experimental Protocol: Synergistic Solvent Extraction
This protocol describes the extraction of base metals from an acidic sulfate feed using a DNNSA/N-heterocycle synergistic system.
Materials & Reagents
-
Organic Phase: 10 mM DNNSA (CAS: 828252-76-2) and 10 mM neutral synergist (e.g., 5,5ʹ-alkyl-3,3ʹ-bi-1H-pyrazole or 4PC) dissolved in a non-polar diluent (e.g., n-heptane or chloroform). Causality: Non-polar diluents promote the formation of the outer-sphere hydrogen-bonded assemblies while suppressing the solubility of the organic extractants in the aqueous phase.
-
Aqueous Feed: Transition metal sulfates (e.g., NiSO4 , CuSO4 ) dissolved in dilute H2SO4 , adjusted to pH 1.5 – 3.0.
Step-by-Step Extraction Workflow
-
Feed Preparation: Measure the exact concentration of the target metal in the aqueous feed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Adjust the pH to 2.0. Causality: Maintaining an acidic pH prevents the hydrolysis and precipitation of metal hydroxides, while ensuring the synergist is not overly protonated (which would inhibit metal coordination).
-
Equilibration (Phase Mixing): Combine equal volumes of the organic and aqueous phases (O/A ratio = 1:1) in a sealed extraction vial or separatory funnel. Agitate mechanically at 200 rpm for 30 minutes at 25 °C. Causality: Vigorous agitation maximizes the interfacial surface area, overcoming the mass transfer resistance inherent to the bulky DNNSA molecules.
-
Phase Disengagement: Transfer the emulsion to a separatory funnel and allow gravity settling for 10–15 minutes. The addition of the synergist actively modifies the morphology of the DNNSA reverse micelles, significantly accelerating the phase break time[2].
-
System Validation (Self-Validating Mass Balance): Harvest the aqueous raffinate and filter through a 0.45 µm membrane[1]. Analyze the raffinate via ICP-MS. Calculate the extraction efficiency ( %E ):
%E=CinitialCinitial−Craffinate×100Validation Check: Strip the loaded organic phase (Step 5) and analyze the recovered metal. A closed mass balance ( Mfeed=Mraffinate+Mstripped ) confirms the absence of interfacial precipitation or third-phase losses.
-
Stripping (Back-Extraction): Contact the loaded organic phase with an equal volume of 1.0 M H2SO4 or HNO3 for 15 minutes. Causality: The high proton concentration drives the equilibrium backward, protonating the DNNSA and synergist, thereby releasing the bare metal ion back into the aqueous phase for recovery or disposal[4].
Quantitative Data Presentation
The following table summarizes the extraction efficiencies and mechanistic parameters of various DNNSA-based synergistic systems.
| Target Metal | Extractant System (Organic Phase) | Aqueous Feed | Extraction Efficiency (%) | Mechanistic Driver | Ref. |
| Ni(II) | 10 mM DNNSA + 10 mM Pyrazole (L1) in CHCl3 | Sulfate (pH 1-3) | > 95% (Equilibrium < 3 min) | Outer-sphere H-bonded ion-pair assembly | [3] |
| Cu(II) | HDNNS + 4PC (Carboxylate ester) in Heptane | Acidic Sulfate | > 98% | Reverse micelle morphological shift | [2] |
| Base Metals | DNNSA + Bis(benzimidazolyl)amine | Sulfate/Sulfonate | ~ 85% | Cationic complex transfer via bulky anion | [1] |
| Pb(II) | DNNSA (15% wt) in PVC Membrane | Nitrate (pH 3.0) | 96–99% (after 4 h) | Cation exchange / Polymer Inclusion | [4] |
Workflow Visualization
Fig 1: Synergistic solvent extraction workflow and phase separation dynamics.
References
- Phase separation in solvent extraction of copper or nickel from acidic solution using a sulfonic acid (HDNNS) and a carboxylate ester (4PC).
- An Exploratory Study of Tridentate Amine Extractants: Solvent Extraction and Coordination Chemistry of Base Metals with Bis((1R-benzimidazol-2-yl)methyl)amine. Scirp.org.
- Strong and Selective Ni(II)
- Polymer Inclusion Membranes Based on Sulfonic Acid Derivatives as Ion Carriers for Selective Separ
Sources
- 1. An Exploratory Study of Tridentate Amine Extractants: Solvent Extraction and Coordination Chemistry of Base Metals with Bis((1R-benzimidazol-2-yl)methyl)amine [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. hzdr.de [hzdr.de]
- 4. Polymer Inclusion Membranes Based on Sulfonic Acid Derivatives as Ion Carriers for Selective Separation of Pb(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 1-Naphthalenesulfonic Acid, 2,4-Dinonyl- (DNNSA) as a Hydrophobic Organic Acid Catalyst
Mechanistic Rationale: The DNNSA Advantage
In the landscape of organic acid catalysts, 1-Naphthalenesulfonic acid, 2,4-dinonyl- (a specific, highly active isomer of DNNSA) occupies a unique niche. While strong acids like p-Toluenesulfonic acid (pTSA) or Dodecylbenzenesulfonic acid (DDBSA) drive rapid reactions, they often leave hydrophilic residues in polymer matrices, leading to moisture ingress and film blistering.
DNNSA, conversely, is a weaker organic acid characterized by its bulky, highly hydrophobic 2,4-dinonylnaphthalene backbone[1],[2]. This structural steric hindrance provides two critical field advantages:
-
Controlled Cure Kinetics: In partially alkylated melamine-formaldehyde systems, weak acids are paradoxically more efficient than strong acids[3]. DNNSA’s lower acidity delays crosslinking just enough to allow trapped solvents to escape during high-temperature baking, virtually eliminating "solvent pop" surface defects[4],[2].
-
Extreme Hydrophobicity: Post-cure, the dinonylnaphthalene tail permanently integrates into the polymer network. This creates a highly resistive barrier against water, detergents, and salt spray[5],[6]. Furthermore, its amphiphilic nature makes it an exceptional surfactant and emulsifier in biphasic esterification reactions[7],[8].
Physicochemical Profiling & Catalyst Selection
To optimize formulation stability and catalytic efficiency, it is crucial to match the catalyst's physical properties with the target application.
| Property | Specification / Characteristic | Operational Impact (Causality) |
| Chemical Identity | 1-Naphthalenesulfonic acid, 2,4-dinonyl- | Isomeric purity ensures consistent catalytic behavior[9]. |
| CAS Number | 828252-76-2 (Isomer) / 25322-17-2 (Mixture) | Regulatory tracking and raw material sourcing[7],[6]. |
| Acidity Profile | Weak Organic Acid (Weaker than DNNDSA) | Prevents premature surface sealing in high-bake systems[2]. |
| Solubility | Soluble in alcohols, glycols; Insoluble in aliphatics | Requires alcohol co-solvents; ideal for anodic electrocoats[2],[6]. |
| Typical Dosage | 0.5% – 2.0% (based on total resin solids) | High catalytic efficiency requires minimal loading[2],[6]. |
| Key Resistances | Salt spray, humidity, detergent | Leaves a hydrophobic residue, blocking moisture ingress[5],[10]. |
Application Workflow 1: Amino-Resin Crosslinking in High-Performance Coatings
In industrial coil coatings and electrostatic sprays, package stability (shelf life) and final film durability are paramount. This protocol utilizes an amine-blocked DNNSA to prevent premature crosslinking at room temperature[1],[5].
Step-by-Step Protocol
-
Resin Preparation: Blend a primary polyol resin (e.g., polyester or acrylic) with an alkylated melamine-formaldehyde crosslinker under continuous agitation.
-
Catalyst Incorporation: Add 1.0% (w/w based on total resin solids) of amine-blocked DNNSA (e.g., NACURE 1323 equivalent)[1],[2].
-
Causality: Because DNNSA is insoluble in aliphatic hydrocarbons, pre-diluting the catalyst in an alcohol (e.g., isopropanol or butanol) ensures a homogeneous distribution within the resin matrix[2].
-
-
Application: Apply the formulated coating to cold-rolled steel panels.
-
Thermal Activation (Baking): Bake the coated substrate at 150°C for 20 minutes.
-
Causality: The thermal energy volatilizes the blocking amine, liberating the active sulfonic acid protons to catalyze the condensation reaction[11].
-
-
Self-Validation (QC):
-
Cure Validation: Perform the MEK Double Rub Test (ASTM D5402). A result of >100 double rubs validates that the acid successfully catalyzed a dense crosslinking network.
-
Barrier Validation: Subject panels to a 1000-hour Salt Spray Test (ASTM B117). Minimal blistering validates the hydrophobic barrier effect of the dinonyl groups[10],[12].
-
Fig 1: Thermal activation and catalytic crosslinking mechanism of amine-blocked DNNSA.
Application Workflow 2: Catalytic Esterification for Polymer Synthesis
DNNSA is highly effective for synthesizing plasticizers and coating resins via esterification. It replaces highly corrosive inorganic acids (like H₂SO₄), drastically reducing oxidative side reactions and equipment degradation[7],[13].
Step-by-Step Protocol
-
Substrate Loading: Combine the target carboxylic acid and alcohol in a reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap.
-
Catalyst Addition: Add 0.5% – 1.0% (w/w) of unblocked DNNSA[7].
-
Azeotropic Distillation: Introduce an entrainer (e.g., toluene) and heat the mixture to reflux.
-
Causality: The continuous removal of byproduct water via the Dean-Stark trap shifts the esterification equilibrium forward (Le Chatelier's principle), driving the reaction to >98% completion[13].
-
-
Self-Validation (QC): Monitor the reaction progress via Acid Value (AV) titration (mg KOH/g). The protocol is validated as complete when the AV drops below 2.0. If the AV plateaus prematurely, verify that the Dean-Stark trap is actively removing water.
-
Product Isolation: Neutralize the residual catalyst with a mild aqueous base wash (e.g., 5% NaHCO₃) and isolate the high-yield organic ester layer.
Fig 2: Self-validating esterification workflow using unblocked DNNSA as an organic catalyst.
Formulation Troubleshooting Guidelines
-
Issue: Poor Package Stability (Viscosity increase during storage)
-
Root Cause: Premature acid catalysis at ambient temperatures.
-
Intervention: Ensure the correct blocking amine is utilized. For highly reactive systems, switch to a covalently blocked DNNSA (e.g., NACURE 1419 equivalent), where the polymeric moiety remains stable until specific thermal thresholds are met[14]. Additionally, adding primary alcohols (like n-butanol) to the formulation can push the equilibrium away from premature crosslinking.
-
-
Issue: Film Blistering or Poor Humidity Resistance
-
Root Cause: Incomplete volatilization of the blocking amine, which traps moisture in the film.
-
Intervention: Verify oven calibration. Ensure the bake temperature strictly exceeds the de-blocking threshold (typically >120°C) for the full duration of the specified dwell time[3].
-
References
-
King Industries. "NACURE 1323 Technical Data Sheet." King Industries Inc.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Dinonylnaphthalenesulfonic Acid (DNNSA): A Versatile Surfactant and Catalyst for Industrial Applications." Inno Pharmchem.[Link]
Sources
- 1. NACURE 1323 - King Industries - Catalyst - Knowde [knowde.com]
- 2. chemie.worlee.de [chemie.worlee.de]
- 3. allnex.com [allnex.com]
- 4. kingindustries.com [kingindustries.com]
- 5. kingindustries.com [kingindustries.com]
- 6. China DinonylNaphthalenesulfonicAcid(DNNSA) With Cas 25322-17-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. unilongindustry.com [unilongindustry.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Naphthalenesulfonic acid, 2,4-dinonyl- | 828252-76-2 | Benchchem [benchchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. US8431730B2 - Sulfonate esters as latent acid catalysts - Google Patents [patents.google.com]
- 12. US9976055B2 - Lower temperature cure coating compositions - Google Patents [patents.google.com]
- 13. 1-Naphthalenesulfonic acid, 3,6-dinonyl- | 364342-84-7 | Benchchem [benchchem.com]
- 14. kingindustries.com [kingindustries.com]
Application Note: A Practical Guide to the Preparation of Reverse Micelles Using 2,4-Dinonyl-1-Naphthalenesulfonic Acid (DNNSA)
Introduction
Reverse micelles (RMs) are thermodynamically stable, nanometer-sized aggregates of surfactant molecules in a non-polar solvent that enclose a distinct aqueous core.[1][2] This unique structure, often described as a "water-in-oil" microemulsion, provides a distinct microenvironment that can solubilize hydrophilic molecules, such as proteins, enzymes, and nucleic acids, in bulk organic media.[3][4] This capability has made reverse micellar systems indispensable tools in diverse fields, including drug delivery, nanomaterial synthesis, and biocatalysis.[5][6][7]
The choice of surfactant is paramount to the formation, stability, and functionality of the reverse micelle. 2,4-dinonyl-1-naphthalenesulfonic acid (DNNSA) is a potent anionic surfactant characterized by a large, rigid naphthalene backbone with two long nonyl chains, conferring significant hydrophobicity, and a strongly hydrophilic sulfonic acid head group.[8][9] These structural features, combined with its excellent thermal stability and solubility in organic solvents, make DNNSA a highly effective agent for creating robust and versatile reverse micellar systems.[8][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing stable and well-defined reverse micelles using DNNSA. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline key characterization techniques.
Part 1: Foundational Principles of DNNSA-Based Reverse Micelle Formation
The DNNSA Surfactant: A Molecular Architect
The efficacy of DNNSA (CAS: 25322-17-2) stems from its distinct amphiphilic architecture.[11] The two nonyl groups and the naphthalene ring constitute a bulky, non-polar tail that readily interacts with and is solubilized by non-polar organic solvents. Conversely, the sulfonic acid (–SO₃H) head group is highly polar and seeks to minimize contact with the surrounding oil phase. This energetic preference drives the self-assembly process, where the sulfonic acid heads congregate to form a hydrophilic core, sequestering water molecules, while the hydrophobic tails extend into the organic continuum.[7]
The Ternary System: A Synergistic Interplay
The formation of reverse micelles is a cooperative process involving three essential components:
-
The Organic Solvent (Continuous Phase): Typically a low-polarity alkane such as isooctane, cyclohexane, or n-heptane. The solvent's primary role is to solubilize the hydrophobic tails of the surfactant. Its viscosity is a key consideration, especially in applications like NMR spectroscopy where faster molecular tumbling is desired.[12][13]
-
The Surfactant (DNNSA): The interfacial agent that bridges the immiscible aqueous and organic phases, stabilizing the nanodroplets. Its concentration must be above the critical micelle concentration (CMC) for aggregation to occur.[14][15]
-
The Aqueous Phase (Dispersed Phase): This is the component to be encapsulated, which can range from pure water to complex buffer systems containing active pharmaceutical ingredients (APIs), proteins, or reactants for nanoparticle synthesis.[16]
The Critical Parameter: Controlling Size with the Water Loading Ratio (w₀)
The single most important parameter for controlling the size of a reverse micelle is the molar ratio of water to surfactant, known as the water loading ratio (w₀ or W₀).[1][17]
-
w₀ = [H₂O] / [Surfactant]
A direct, near-linear relationship exists between w₀ and the radius of the aqueous core.[18] By precisely controlling the amount of aqueous phase added to the surfactant-in-oil solution, one can reproducibly tune the size of the reverse micelles from a few nanometers to several tens of nanometers. This control is critical for applications such as enzyme encapsulation, where the micelle must be large enough to accommodate the protein without causing denaturation.[12]
Diagram 1: Structure of the DNNSA surfactant and its self-assembly into a reverse micelle.
Part 2: Materials and Equipment
Materials
-
Surfactant: 2,4-dinonyl-1-naphthalenesulfonic acid (DNNSA), viscous liquid or solid (CAS: 25322-17-2 or isomer-specific).[8][19]
-
Organic Solvent: HPLC-grade isooctane (2,2,4-trimethylpentane), cyclohexane, or n-heptane.
-
Aqueous Phase: Deionized water (18.2 MΩ·cm) or a user-defined buffer (e.g., Tris-HCl, PBS) filtered through a 0.22 µm syringe filter.
-
Payload (Optional): Protein, drug substance, or precursor salts for encapsulation.
Equipment
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Bath sonicator
-
Calibrated microliter syringes
Part 3: Step-by-Step Experimental Protocol
This protocol details the most common and reliable method for preparing reverse micelles: the direct injection method.[12]
Protocol 1: Preparation of DNNSA Reverse Micelles by Direct Injection
Objective: To prepare 10 mL of a 100 mM DNNSA reverse micellar solution in isooctane with a target w₀ value of 10.
1. Preparation of the Surfactant-in-Oil Stock Solution:
- Causality: The surfactant must be fully dissolved in the organic solvent before the introduction of the aqueous phase to ensure homogenous micelle formation.
- Calculate the mass of DNNSA required. The molecular weight of DNNSA is approximately 460.71 g/mol .[11][19]
- Mass = Concentration × Volume × Molecular Weight
- Mass = 0.100 mol/L × 0.010 L × 460.71 g/mol = 0.4607 g
- Accurately weigh 0.4607 g of DNNSA and transfer it to a 10 mL volumetric flask.
- Add isooctane to the flask, bringing the total volume to exactly 10.0 mL.
- Cap the flask and mix thoroughly using a vortex mixer or magnetic stirrer until the DNNSA is completely dissolved. The solution should be clear.
2. Calculation of the Aqueous Phase Volume:
- Causality: The volume of the aqueous phase directly dictates the w₀ value and, consequently, the size of the reverse micelles.
- First, calculate the total moles of DNNSA in the solution:
- Moles DNNSA = 0.100 mol/L × 0.010 L = 0.001 mol
- Next, calculate the required moles of water for the target w₀ of 10:
- Moles H₂O = w₀ × Moles DNNSA = 10 × 0.001 mol = 0.01 mol
- Finally, convert the moles of water to a volume, assuming the density of water (or dilute buffer) is ~1.0 g/mL and its molecular weight is 18.015 g/mol :
- Mass H₂O = 0.01 mol × 18.015 g/mol = 0.18015 g
- Volume H₂O ≈ 0.180 mL or 180 µL
3. Formation of the Reverse Micelles:
- Causality: Vigorous mixing is required to overcome the energy barrier of dispersing the polar aqueous phase into the non-polar bulk solvent and to facilitate the rapid self-assembly of surfactant molecules at the oil-water interface.
- Transfer the 10 mL of DNNSA/isooctane solution to a clean glass vial containing a small magnetic stir bar.
- Begin stirring at a moderate speed.
- Using a calibrated microliter syringe, slowly inject the calculated 180 µL of the aqueous phase into the center of the vortex of the stirring solution.
- Cap the vial and continue stirring for 30-60 minutes. Alternatively, the solution can be sonicated in a bath sonicator for 10-15 minutes.
- The final solution should be completely transparent and optically isotropic. Any cloudiness or turbidity indicates incomplete micelle formation or that the water-solubilizing capacity has been exceeded.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_surfactant [label="1. Prepare Stock Solution\nDissolve DNNSA in Organic Solvent"];
calc_aq [label="2. Calculate Aqueous Volume\nBased on Target w₀"];
inject [label="3. Inject Aqueous Phase\nSlowly into stirring surfactant solution"];
mix [label="4. Mix Until Optically Clear\n(Stir / Sonicate)"];
characterize [label="5. Characterize System\n(e.g., DLS for size)"];
end [label="End: Stable RM Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_surfactant;
prep_surfactant -> calc_aq;
calc_aq -> inject;
inject -> mix;
mix -> characterize;
characterize -> end;
}
Diagram 2: Experimental workflow for the preparation of reverse micelles via the direct injection method.
Quantitative Data Summary
The following table provides example calculations for preparing a 100 mM DNNSA solution in isooctane with varying w₀ values, which correspond to different micelle sizes.
| Target w₀ | Moles DNNSA (in 10 mL) | Required Moles H₂O | Required Volume H₂O (µL) | Expected Micelle Core |
| 5 | 0.001 | 0.005 | 90 | Small |
| 10 | 0.001 | 0.010 | 180 | Medium |
| 15 | 0.001 | 0.015 | 270 | Large |
| 20 | 0.001 | 0.020 | 360 | Very Large |
Part 4: Characterization and Validation
A protocol is only trustworthy if its output can be validated. The following are essential checks to confirm the successful formation of the desired reverse micellar system.
-
Visual Inspection: As a first-pass indicator, the final solution must be optically transparent. Turbidity suggests the presence of large, light-scattering aggregates, phase separation, or undissolved components.
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic radius (size) and polydispersity index (PDI) of the reverse micelles. A low PDI (<0.3) indicates a monodisperse population of micelles, confirming a successful and controlled preparation.[20]
-
Karl Fischer Titration: This method can be used to precisely measure the total water content in the final solution, allowing for experimental verification of the w₀ value.[12]
Part 5: Troubleshooting and Field-Proven Insights
-
Issue: Solution remains cloudy or separates into two phases.
-
Cause: The w₀ value may be too high for the given surfactant concentration (exceeding the solubilization limit), or mixing was insufficient.
-
Solution: Ensure vigorous and adequate mixing. If the issue persists, reduce the target w₀ or increase the DNNSA concentration. The addition of a co-surfactant like a short-chain alcohol (e.g., 1-hexanol) can sometimes increase water uptake capacity, but this adds complexity to the system.[1][16]
-
-
Issue: Encapsulated protein denatures or precipitates.
-
Cause: The micelle may be too small, causing conformational stress on the protein. Alternatively, strong electrostatic interactions between the charged protein surface and the anionic DNNSA headgroups could lead to denaturation.[13]
-
Solution: Systematically increase the w₀ value to create a larger, more accommodating aqueous core. Adjust the pH of the aqueous buffer away from the protein's isoelectric point (pI) to modulate surface charge and minimize adverse electrostatic interactions.
-
-
Insight: The Importance of Purity.
-
The purity of the surfactant and solvent is critical. Impurities can disrupt the delicate hydrophilic-lipophilic balance, leading to instability, unpredictable micelle sizes, and poor reproducibility. Always use high-purity reagents.
-
References
-
Marhuenda-Egea, F. C., et al. (2002). Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration. FEMS Microbiology Letters. Available at: [Link]
-
King Industries, Inc. (2025). Why Dinonylnaphthalene Sulfonic Acid is Widely Used in Lubricants and Coatings. King Industries Specialties. Available at: [Link]
-
Abel, S., et al. (2013). The Size of AOT Reverse Micelles. The Journal of Physical Chemistry B. Available at: [Link]
-
Giraud, G., et al. (2004). Effect of Reverse Micelle Size on the Librational Band of Confined Water and Methanol. The Journal of Physical Chemistry B. Available at: [Link]
-
Sprenger, A., & Columbus, L. (2024). Advances in utilizing reverse micelles to investigate membrane proteins. Biochemical Society Transactions. Available at: [Link]
-
Bhavya, S. G., & Dammalli, M. (2017). A diagrammatic representation for the preparation of reverse micelles and extraction of desired enzyme from aqueous feed. ResearchGate. Available at: [Link]
-
Marques, B. F., et al. (2017). Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. Methods in Enzymology. Available at: [Link]
-
Rovira, M., et al. (2023). Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. MDPI. Available at: [Link]
-
Alexandris, G., et al. (2017). Determination of the Water/AOT/Isooctane Reverse Micelles Size Parameters from Their Refractive Index Data. ResearchGate. Available at: [Link]
-
Chemsrc. (2025). 2,4-di(nonyl)naphthalene-1-sulfonic acid. Available at: [Link]
-
Wikipedia contributors. (n.d.). Dinonylnaphthylsulfonic acid. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Plot of the density reverse micelles mic vs water content W 0. Available at: [Link]
-
Ahmad, T., & Ganguli, A. K. (2007). Synthesis of nanocrystalline materials through reverse micelles: A versatile methodology for synthesis of complex metal oxides. Bulletin of Materials Science. Available at: [Link]
-
Ghasemi, S., & Shadjou, N. (2023). Micelles-based systems and their versatile application in different industries. Journal of Molecular Liquids. Available at: [Link]
-
CEA-Iramis. (n.d.). NMR : Novel zwitterionic reverse micelles for encapsulation of proteins in low-viscosity media. Available at: [Link]
-
Wang, C., et al. (2017). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Visualized Experiments. Available at: [Link]
-
Cheong, W. Y., et al. (2012). The use of Reverse Micelles in Downstream Processing of Biotechnological Products. arXiv. Available at: [Link]
-
Moyano, F., et al. (2025). The Potential of Hydrophobic Natural Deep Eutectic Solvents—How the Mixture Between Camphor and Menthol Can Be an Excellent Choice for Reverse Micelle Preparation. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Naphthalene, diisononyl-] Dinonylnaphthalene sulfonic acid. ChemView. Available at: [Link]
-
Sprenger, A., & Columbus, L. (2024). Advances in utilizing reverse micelles to investigate membrane proteins. PMC. Available at: [Link]
-
Gama-Goicochea, A., & Hynninen, A. P. (2018). Assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers. arXiv. Available at: [Link]
-
Duchowicz, P. R., et al. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Available at: [Link]
-
Chen, C. Y., et al. (2021). On the length of lecithin reverse wormlike micelles induced by inorganic salts. Journal of Colloid and Interface Science. Available at: [Link]
-
Gasteiger, M. (2024). Reverse Micelles for Oral (Poly)peptide Drug Delivery. Universität Innsbruck. Available at: [Link]
-
Zhang, Y. M., et al. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
Sources
- 1. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in utilizing reverse micelles to investigate membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnanoscitec.com [jnanoscitec.com]
- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 5. ias.ac.in [ias.ac.in]
- 6. arxiv.org [arxiv.org]
- 7. arxiv.org [arxiv.org]
- 8. CAS 25322-17-2: Dinonylnaphthalenesulfonic acid [cymitquimica.com]
- 9. 2,4-di(nonyl)naphthalene-1-sulfonic acid | CAS#:828252-76-2 | Chemsrc [chemsrc.com]
- 10. unilongindustry.com [unilongindustry.com]
- 11. Dinonylnaphthylsulfonic acid - Wikipedia [en.wikipedia.org]
- 12. Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iramis.cea.fr [iramis.cea.fr]
- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]
- 16. portlandpress.com [portlandpress.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Dinonylnaphthalenesulfonic acid | 25322-17-2 [chemicalbook.com]
- 20. thz.yale.edu [thz.yale.edu]
Utilizing 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) in the Preparation of High-Performance Ion-Selective Electrodes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 1-Naphthalenesulfonic acid, 2,4-dinonyl-, commonly known as dinonylnaphthalene sulfonic acid (DNNSA), in the fabrication of polymer membrane ion-selective electrodes (ISEs). We delve into the fundamental role of DNNSA not as a primary ionophore, but as a critical lipophilic cation-exchanger that enhances electrode stability, reduces anion interference, and ensures a consistent Nernstian response. This document is intended for researchers in analytical chemistry, materials science, and pharmaceutical analysis, offering both the theoretical underpinnings and practical, step-by-step methodologies for creating and characterizing robust cation-selective electrodes for a variety of applications, including pharmaceutical analysis.[1]
Introduction: The Unsung Hero of the ISE Membrane
Ion-selective electrodes (ISEs) are a cornerstone technology in electrochemical analysis, enabling the direct, rapid, and selective measurement of specific ion activities in complex samples.[2][3] The heart of a polymer membrane ISE is a carefully formulated cocktail, typically comprising a polymer matrix, a plasticizer, and an ionophore, which provides the primary selectivity for the target ion.[2][4]
However, for optimal performance, particularly for cation-selective electrodes, a fourth component is often indispensable: a lipophilic ionic additive. This is the crucial role played by dinonylnaphthalene sulfonic acid (DNNSA).
Why is DNNSA Necessary?
Within the organic, low-dielectric environment of a PVC membrane, the ionophore (a neutral carrier) forms a charged complex with the target cation. To maintain overall charge neutrality within the membrane and facilitate the ion-exchange process at the sample-membrane interface, fixed anionic sites are required. DNNSA, with its bulky, lipophilic dinonylnaphthalene tail and its anionic sulfonate head (-SO₃⁻), serves as this essential component.[5][6]
Its primary functions are:
-
Enabling Cation Exchange: It acts as a liquid cation-exchanger, allowing for the reversible exchange of target cations between the aqueous sample and the organic membrane phase.[5]
-
Reducing Anion Interference: By providing a high concentration of fixed negative charges within the membrane, DNNSA prevents the unwanted extraction of lipophilic anions from the sample into the membrane, a common source of interference.
-
Lowering Membrane Resistance: The presence of ionic sites improves the electrical conductivity of the membrane, leading to faster response times and more stable potentials.[7]
-
Improving Detection Limits: By stabilizing the phase-boundary potential, DNNSA contributes to achieving lower and more reproducible limits of detection.[8]
This application note will provide a detailed protocol for fabricating a generic cation-selective electrode using DNNSA and outline the essential steps for its electrochemical characterization.
The ISE Membrane: A Symphony of Components
The functionality of a polymer membrane ISE is a direct result of the synergistic interaction between its components. Understanding the role of each is critical for designing and troubleshooting electrodes.
Caption: Functional roles of the core components within a PVC-based ion-selective membrane.
Protocol I: Fabrication of a Cation-Selective Electrode
This protocol provides a generalized method for preparing a PVC membrane electrode incorporating DNNSA. The specific ionophore should be chosen based on the desired target cation.
Required Materials and Reagents
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE))
-
Target-selective Ionophore (e.g., Valinomycin for K⁺, ETH 1001 for Ca²⁺)
-
1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA)
-
Tetrahydrofuran (THF), high purity, inhibitor-free
-
Internal Filling Solution (e.g., 0.01 M solution of the target cation chloride salt)
-
Ag/AgCl wire (for internal reference electrode)
-
Electrode body (commercial or custom-made)
-
Glass ring (approx. 25 mm inner diameter) and a clean glass plate
-
Syringes and pipettes
-
Small glass vial with cap
Step-by-Step Fabrication Workflow
The fabrication process involves preparing a homogenous membrane cocktail, casting it into a thin film, and assembling the final electrode.
Caption: Step-by-step workflow for the fabrication of a DNNSA-based ion-selective electrode.
Detailed Methodologies
Step 1: Preparation of the Membrane Cocktail The precise composition of the membrane is critical for its performance. The components are typically mixed to a total mass of ~150-200 mg.
-
Accurately weigh the membrane components into a small glass vial. A typical composition is shown in the table below. The ratio of DNNSA to the ionophore is crucial; often a molar ratio of ~50-80% relative to a neutral carrier ionophore is a good starting point.
-
Add approximately 2 mL of high-purity THF to the vial.[9]
-
Cap the vial tightly and stir or vortex the mixture until all components are fully dissolved, resulting in a clear, slightly viscous solution. This may take several hours.[9]
| Component | Typical Weight % | Function |
| PVC | ~33% | Polymer Matrix |
| Plasticizer (e.g., o-NPOE) | ~65% | Membrane Solvent / Ion Mobility |
| Ionophore | ~1-2% | Selective Ion Recognition |
| DNNSA | ~0.5-1.0% | Cation-Exchanger / Stabilizer |
Step 2: Membrane Casting
-
Place the clean glass ring onto a clean, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.[9]
-
Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF. This prevents the formation of pinholes in the membrane.
-
Allow the solvent to evaporate completely, typically for 24 hours, in a dust-free environment. A transparent, flexible membrane of ~0.1-0.2 mm thickness will be formed.[9]
Step 3: Electrode Body Assembly
-
Once the membrane is dry, carefully remove it from the glass plate.
-
Using a sharp cork borer, cut a small disc (e.g., 5-8 mm diameter) from the membrane.
-
Securely attach the membrane disc to the polished end of the electrode body using a PVC-THF slurry or a suitable adhesive, ensuring a watertight seal.[9]
Step 4: Filling and Internal Reference
-
Fill the electrode body with the internal filling solution (e.g., 0.01 M KCl for a K⁺-selective electrode), ensuring no air bubbles are trapped behind the membrane.[9][10]
-
Insert a Ag/AgCl wire into the internal solution to act as the internal reference electrode. The wire should be immersed in the solution and extend from the top of the electrode for connection to a potentiometer.[9][10]
Step 5: Conditioning Conditioning allows the membrane to become fully hydrated and establishes a stable equilibrium at the membrane-solution interface.
-
Immerse the newly fabricated electrode in a 1.0 x 10⁻³ M solution of the primary ion for at least 4-6 hours before use.[10]
-
When not in use, store the electrode in a more dilute solution (e.g., 1.0 x 10⁻⁵ M) of the primary ion.[9]
Protocol II: Electrochemical Characterization
A properly fabricated electrode must be characterized to validate its performance. This involves a series of potentiometric measurements.
Required Equipment
-
High-impedance mV/ion meter
-
External reference electrode (e.g., Ag/AgCl with a salt bridge)
-
Magnetic stirrer and stir bars
-
Standard solutions of the primary ion and potential interfering ions
Step-by-Step Characterization
Step 1: Generating a Calibration Curve
-
Connect the ISE and the external reference electrode to the ion meter.
-
Prepare a series of standard solutions of the primary ion, covering the desired concentration range (e.g., 1.0 M to 1.0 x 10⁻⁷ M) by serial dilution.
-
For each measurement, place 50 mL of the standard solution in a beaker with a magnetic stir bar.
-
Immerse the electrodes in the solution and stir at a constant, gentle rate.
-
Record the potential (in mV) once the reading stabilizes.[9]
-
Rinse the electrodes with deionized water and blot dry between each measurement.
-
Plot the stable potential (E) vs. the logarithm of the ion activity (or concentration). The resulting curve should be linear over a wide range.
Step 2: Determining the Nernstian Slope and Detection Limit
-
Slope: Calculate the slope of the linear portion of the calibration plot. For a monovalent cation at 25 °C, the theoretical Nernstian slope is +59.16 mV/decade; for a divalent cation, it is +29.58 mV/decade.[11] A slope within a few mV of the theoretical value indicates proper electrode function.
-
Limit of Detection (LOD): The LOD is typically defined as the concentration of the primary ion at which the extrapolated linear portion of the calibration curve intersects the extrapolated baseline potential at very low concentrations.
Step 3: Evaluating Selectivity Selectivity is the electrode's ability to distinguish the primary ion from other interfering ions present in the sample. The selectivity coefficient, K_ij^Pot, quantifies this preference. The Fixed Interference Method (FIM) is a common approach.
-
Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M Na⁺ if testing a K⁺ electrode).
-
Measure the potential in this solution.
-
Add successive amounts of the primary ion (K⁺) and record the potential after each addition.
-
Plot the potential vs. the activity of the primary ion. The intersection of the response curve with the initial baseline potential can be used to calculate the selectivity coefficient.
Expected Performance Characteristics
The inclusion of DNNSA should yield an electrode with robust performance characteristics.
| Parameter | Expected Result |
| Slope | Near-Nernstian (e.g., 55-60 mV/decade for M⁺) |
| Linear Range | Typically 10⁻¹ M to 10⁻⁵ M or lower |
| Limit of Detection | ≤ 10⁻⁶ M |
| Response Time | < 30 seconds for a stable reading |
| pH Range | Wide and stable working range (e.g., pH 3-10)[10] |
| Lifetime | Several weeks to months with proper storage[10] |
Conclusion
1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) is a powerful and essential additive in the formulation of high-performance cation-selective electrodes. By acting as a lipophilic cation-exchanger, it stabilizes the membrane potential, reduces anionic interference, and ensures a predictable and reliable Nernstian response. The protocols outlined in this application note provide a solid foundation for researchers to fabricate and validate their own ISEs, paving the way for advanced analytical applications in pharmaceutical development, clinical diagnostics, and environmental monitoring.
References
-
Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. [Link]
-
dinonyl naphthalene sulphonic acid as a liquid cation-exchanger for complex studies. (1960). J. Inorg. & Nuclear Chem., OSTI.GOV. [Link]
-
Sophisticated design of PVC membrane ion-selective electrodes based on the mixed potential theory. (2013). PubMed. [Link]
-
Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. (2022). SciELO México. [Link]
-
Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. (2024). Semantic Scholar. [Link]
-
Dinonylnaphthylsulfonic acid. Wikipedia. [Link]
-
Nafronyl ion-selective membrane electrodes and their use in pharmaceutical analysis. (1986). Talanta. [Link]
-
Characterizing Ion Selectivity in Membrane Electrode Design. (2026). Patsnap Eureka. [Link]
- Dinonylnaphtalene sulfonic acid and derivatives thereof as dispersants in high solids coatings.
- Calcium ion selective electrode.
-
Studies on Dinonylnaphthalene Sulphonic Acid as Liquid Ion Exchanger for Radioactive Liquid Waste Disposal (Part 1). Amanote Research. [Link]
-
Single strip solid contact ion selective electrodes on a pencil-drawn electrode substrate. SciSpace. [Link]
-
Naphthalene, diisononyl-] Dinonylnaphthalene sulfonic acid CASRN 25322-17-2. ChemView. [Link]
-
Ion Selective Electrode Measurement Primer for Online Analysis. Xylem. [Link]
-
Toxicity of dinonylnaphthalene sulfonates to Pimephales promelas and epibenthic invertebrates. (2020). PubMed. [Link]
- Dinong/naphthalene sulfonic acid and its preparation method.
-
Why Dinonylnaphthalene Sulfonic Acid is Widely Used in Lubricants and Coatings. (2025). Infinno. [Link]
-
Dynamic Characteristics of Ion-Selective Electrodes. ResearchGate. [Link]
-
All-solid-state ion-selective electrodes with redox-active lithium, sodium, and potassium insertion materials as the inner solid-contact layer. Analyst (RSC Publishing). [Link]
-
Method for continuously preparing 2,6-dinonyl naphthalene sulfonic acid. (2015). Patsnap Eureka. [Link]
-
Calcium Ion Selective Electrode Based On Surface Modified Zeolite Based Ionophore & Its Analytical Application. Semantic Scholar. [Link]
-
Fabrication of Pb Ion Selective Electrode Based on 1-((3-((2- Hydroxynaphthalen-1-yl)Methyleneamino). (2011). Int. J. Electrochem. Sci.. [Link]
- Method of making an ion-selective electrode.
-
Ion-Selective Electrodes. (2023). Chemistry LibreTexts. [Link]
-
Recommendations for Nomenclature of ION-Selective Electrodes. (1976). Pure and Applied Chemistry. [Link]
-
Dibazol ion-selective electrodes. (1987). PubMed. [Link]
Sources
- 1. Nafronyl ion-selective membrane electrodes and their use in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing Ion Selectivity in Membrane Electrode Design [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. DINONYL NAPHTHALENE SULPHONIC ACID AS A LIQUID CATION-EXCHANGER FOR COMPLEX STUDIES (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. All-solid-state ion-selective electrodes with redox-active lithium, sodium, and potassium insertion materials as the inner solid-contact layer - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Sophisticated design of PVC membrane ion-selective electrodes based on the mixed potential theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 11. xylem.com [xylem.com]
overcoming emulsion formation during DNNSA liquid-liquid extraction
Advanced Troubleshooting Center: Overcoming Emulsion Formation in DNNSA Liquid-Liquid Extractions
Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with stubborn emulsions during liquid-liquid extraction (LLE). When utilizing dinonylnaphthalenesulfonic acid (DNNSA) as an extractant, emulsion formation is not merely an operational nuisance—it is a fundamental thermodynamic consequence of the molecule's structure. This guide provides field-proven, self-validating protocols to break these emulsions, ensuring high analytical recovery and workflow integrity.
The Causality of DNNSA Emulsions (The "Why")
DNNSA is a powerful liquid cation exchanger. However, its molecular architecture—a highly polar sulfonic acid headgroup paired with a bulky, hydrophobic dinonylnaphthalene tail—makes it an extremely potent amphipathic surfactant[1]. In non-polar organic diluents, DNNSA spontaneously self-assembles into reverse micelles when its concentration exceeds the Critical Micelle Concentration (CMC), which is typically around 10−5 M in sulfate media[2].
When you agitate the biphasic system, these reverse micelles encapsulate aqueous microdroplets, drastically lowering the interfacial tension and creating a highly stable water-in-oil (w/o) emulsion[2][3]. Understanding this causality is critical: to break the emulsion, we must either disrupt the micellar interfacial layer mechanically or alter the thermodynamic equilibrium of the solvent system to force the surfactant into a single phase[4][5].
Workflow: Emulsion Resolution Decision Tree
Fig 1. Decision tree for resolving DNNSA-induced emulsions via mechanical and chemical pathways.
Quantitative Data: Emulsion Troubleshooting Matrix
To select the optimal intervention, compare the quantitative efficiencies of standard demulsification techniques below.
| Technique | Mechanism of Action | Ideal Scenario | Success Rate / Phase Clarity |
| Centrifugation | Density-driven mechanical phase separation (3500 rpm)[3]. | Small-scale extractions (<50 mL) with stable w/o micro-emulsions. | >95% (Produces sharp interfacial boundary) |
| Salting-Out (NaCl/Na₂SO₄) | Increases aqueous ionic strength, forcing surfactant into organic phase[4][6]. | Aqueous samples with high inherent surfactant/protein loads. | 80-90% (May precipitate some target analytes) |
| Synergistic Modifiers (e.g., D2EHPA) | Increases the CMC of DNNSA, preventing reverse micelle formation[2]. | Metal ion/drug extraction where DNNSA > 10−5 M is required. | >90% (Improves extraction kinetics simultaneously) |
| Phase Separation Filtration | Hydrophobic silanized paper selectively passes organic phase[4]. | Rapid, high-throughput screening where centrifugation is unavailable. | 75-85% (Risk of analyte loss in retained emulsion) |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: The Salting-Out & Centrifugation Hybrid Method
This protocol is designed as a self-validating system: the visual collapse of the emulsion and the formation of a solid interfacial "cake" (if proteins/lipids are present) confirm the mechanical success of the separation[7].
-
Initial Agitation: Instead of vigorous shaking, gently swirl the separatory funnel or extraction vial for 3 minutes. This maintains surface area contact without inducing the extreme shear forces that generate micro-emulsions[4].
-
Salting Out: If a milky emulsion band forms, add anhydrous sodium sulfate (Na₂SO₄) or NaCl directly to the aqueous phase (approx. 1 g per 10 mL of aqueous solution)[6].
-
Incubation: Allow the mixture to sit undisturbed for 10-15 minutes. The increased ionic strength disrupts the electrostatic stabilization of the DNNSA micelles, driving the amphipathic molecules out of the aqueous boundary layer[4].
-
Centrifugation: Transfer the unresolved biphasic mixture to glass centrifuge tubes with Teflon-lined caps. Centrifuge at 3500 rpm for 15 minutes at room temperature[3][7].
-
Validation: Extract the organic layer using a Pasteur pipette. Self-Validation Check: Measure the optical density of the organic phase at 600 nm; an OD600<0.05 confirms the complete absence of aqueous micro-droplets.
Protocol 2: Synergistic Solvent Modification (The D2EHPA Addition)
When high concentrations of DNNSA are mandatory for extraction efficiency, chemical modification is required to suppress micellization[2][5].
-
Solvent Preparation: Prepare your primary organic phase containing the desired concentration of DNNSA.
-
Modifier Addition: Introduce a synergistic extractant, such as bis(2-ethylhexyl) phosphoric acid (D2EHPA), into the organic phase. Research demonstrates that adding D2EHPA increases the Critical Micelle Concentration (CMC) of DNNSA[2].
-
Extraction: Combine the modified organic phase with the aqueous sample.
-
Phase Separation: Agitate and allow to settle. The inclusion of D2EHPA molecules within the DNNSA interfacial layer disrupts the rigid reverse micelle structure, promoting rapid coalescence of the aqueous droplets[2].
-
Validation: Monitor the phase separation time. A successful modification will reduce the coalescence time from >30 minutes to <3 minutes.
Expert FAQs
Q: Why does my emulsion suddenly worsen when I increase the DNNSA concentration to improve my extraction yield? A: You have crossed the Critical Micelle Concentration (CMC). In typical sulfate or chloride media, DNNSA forms reverse micelles at concentrations greater than 10−5 M[2]. Below this threshold, DNNSA acts as a standard monomeric liquid ion exchanger. Above it, the molecules aggregate, encapsulating water and creating a highly stable emulsion. To fix this, either dilute your extractant, add a modifier like D2EHPA to raise the CMC[2], or switch to a continuous Supported Liquid Extraction (SLE) format[4].
Q: I cannot use salts because it interferes with my downstream LC-MS analysis. How else can I break the emulsion? A: If salting-out is prohibited, rely on mechanical disruption or temperature adjustments. Heating the mixture in a controlled water bath (e.g., 80 ± 2 °C for 30 minutes) increases the kinetic energy of the droplets, promoting coalescence and emulsion breaking[3]. Follow this with a 5-minute centrifugation step. Alternatively, filter the emulsion through a highly silanized phase separation filter paper, which selectively allows only the organic phase to pass[4].
Q: Can adjusting the pH of the aqueous phase prevent DNNSA emulsions? A: Yes, but with caveats. Emulsions are often stabilized by the charge of the surfactant at the interface. Lowering the pH (acidifying the sample) can alter the ionization state of secondary matrix components (like proteins or free fatty acids), preventing them from acting as co-emulsifiers[6]. However, because DNNSA is a strong sulfonic acid, its primary extraction mechanism (cation exchange) is highly pH-dependent. Ensure that adjusting the pH does not inadvertently suppress the ionization of your target analyte[4].
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals. PMC.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Review of Advanced Liquid−Liquid Extraction Systems.
- Extraction Equilibria of Aluminum and Beryllium from Sulfate Media by Mixture of Bis(2-Ethylhexyl) Phosphoric Acid and Dinonylnaphthalene Sulfonic Acid. J-Stage.
- The Science of Radiochemical Separ
Sources
- 1. eichrom.com [eichrom.com]
- 2. Extraction Equilibria of Aluminum and Beryllium from Sulfate Media by Mixture of Bis(2-Ethylhexyl) Phosphoric Acid and Dinonylnaphthalene Sulfonic Acid [jstage.jst.go.jp]
- 3. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. researchgate.net [researchgate.net]
purification methods for commercial grade 1-Naphthalenesulfonic acid, 2,4-dinonyl-
Technical Support Center: Purification of 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA)
Overview
Welcome to the Technical Support Center for 1-Naphthalenesulfonic acid, 2,4-dinonyl- (commonly known as Dinonylnaphthalenesulfonic acid, DNNSA, or HDNNS). As a highly lipophilic strong acid, DNNSA is a premier liquid cation exchanger used extensively in the solvent extraction of metals (including lanthanides and actinides) and as a micellar catalyst.
Commercial grade DNNSA is typically supplied as a highly viscous 50% (w/w) solution in solvents like heptane[1]. However, its inherent surfactant properties cause it to form reversed micelles in non-polar organic solvents[2]. These inverted micelles readily encapsulate water, unreacted sulfuric acid, and lower-molecular-weight alkylnaphthalenesulfonic acids, making direct purification challenging. This guide provides field-proven, self-validating protocols to isolate high-purity HDNNS for sensitive analytical and drug development workflows.
Quantitative Impurity Profile
Before initiating purification, it is critical to understand the baseline composition of your starting material. The table below summarizes the expected shift in quantitative parameters before and after the recommended liquid-liquid extraction protocol.
| Parameter | Commercial Grade DNNSA | Purified Grade DNNSA | Analytical Validation Method |
| Physical State | Dark, highly viscous liquid (50% in heptane) | Clear to amber liquid (in solvent) | Visual Inspection |
| Active HDNNS Content | 40 - 50% (w/w) | > 86% (w/w, solvent-free basis) | Acid-Base Titration in Ethanol[1] |
| Free Sulfuric Acid (H₂SO₄) | 1 - 5% | < 0.1% | Aqueous Wash Titration |
| Lower Alkyl Sulfonates | Moderate to High | Trace / Undetectable | HPLC / Mass Spectrometry |
| Water Content | 1 - 2% | < 0.05% | Karl Fischer Titration |
Standard Purification Protocol (Danesi Method)
The most reliable method for purifying DNNSA relies on converting the acid to a water-insoluble salt, washing away trapped impurities, and re-acidifying[3].
Causality Note: Why not just wash the commercial acid with water? Because HDNNS forms robust inverted micelles that trap hydrophilic impurities (like H₂SO₄)[2]. Converting HDNNS to its sodium or barium salt alters the micellar aggregation number and critical micelle concentration (CMC), allowing for the release and extraction of these impurities into the aqueous phase.
Step-by-step workflow for the liquid-liquid extraction purification of commercial grade DNNSA.
Step-by-Step Methodology:
-
Dilution: Dilute the commercial 50% DNNSA solution with an equal volume of analytical-grade heptane or hexane. This reduces the macroscopic viscosity and facilitates phase separation.
-
Salt Conversion: Transfer the organic phase to a separatory funnel. Add an equal volume of 1M NaOH (or Ba(OH)₂). Shake vigorously for 5 minutes. The HDNNS is converted to Na-DNNS (or Ba-DNNS).
-
Alcohol/Water Wash (Critical Step): To the mixture, add 10-15% (v/v) isopropyl alcohol relative to the aqueous phase[4]. Shake and allow the phases to separate. Draw off and discard the lower aqueous phase (containing H₂SO₄ and lower sulfonates). Repeat this wash step 3 to 4 times until the aqueous effluent is neutral.
-
Acidification: To regenerate the active hydrogen form (HDNNS), contact the washed organic phase with an equal volume of 1M to 2M HCl (or HNO₃). Shake vigorously for 10 minutes.
-
Final Washing: Separate the aqueous acid waste. Wash the organic phase with distilled water multiple times until the aqueous washings show a neutral pH (pH ~ 5.5 - 6.0).
-
Drying & Storage: Dry the purified heptane-HDNNS solution over anhydrous sodium sulfate (Na₂SO₄) overnight. Filter the solution. The concentration of the purified HDNNS can be determined by acid-base titration.
Troubleshooting Guides & FAQs
Q: During the washing step, my organic and aqueous phases form a thick, unbreakable emulsion. How do I resolve this? A: This is the most common issue when working with DNNSA. Because it is a powerful surfactant, vigorous shaking creates stable microemulsions. To break the emulsion, add a small amount of isopropyl alcohol or ethanol to the separatory funnel and gently swirl[4]. The alcohol acts as a co-surfactant, disrupting the interfacial tension and destabilizing the emulsion without degrading the DNNSA.
Q: Can I purify DNNSA using standard distillation? A: No. DNNSA is a heavy, complex molecule that will undergo thermal degradation before it vaporizes. Distillation should only be used under high vacuum strictly to remove the volatile carrier solvent (e.g., heptane or naphtha) after the liquid-liquid purification steps are complete[4].
Q: How do I validate the purity of my final product before using it in metal extraction experiments? A: The most reliable self-validating method is an acid-base titration. Dissolve an aliquot of your dried organic phase in ethanol and titrate with a standardized NaOH solution using phenolphthalein as an indicator. Because purified HDNNS behaves as a strong, monoprotic acid, this will give you the neutralization equivalent weight. A successful purification typically yields a purity of ≥86%[1].
Q: Why does my purified DNNSA behave differently depending on the diluent (e.g., heptane vs. toluene)? A: DNNSA forms inverted micelles, and the aggregation number (the number of DNNSA molecules per micelle) is highly dependent on the polarity and solvation properties of the diluent[2]. In aliphatic solvents like heptane, the aggregation number is typically higher (fostering larger micelles) than in aromatic solvents like toluene or xylene. This directly impacts the extraction kinetics and capacity for metal cations.
References
- Dietz, M. L., et al. Radium separation through complexation by aqueous crown ethers and ion exchange or solvent extraction. OSTI.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyX0UNEcwXnvmQgwoXcGn2uY88dNkuRjI48lXNTo9mKNPhmiHDt4er5qLyhlsX9vW5P_nnQ9hmH_isnZjuj4ioivDXqZzqAr0IY7RcK4hnMoKParzooDCjUT7d66M95bD9tLz]
- King, E. P., et al. US2764548A - Dinonylnaphthalene sulfonates and process of producing same. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbWBuiAlNMZl3rPnXK4Rr0b46BRyusakNM4FlszPSFNZp0-0eLiDrUW3z8gJ1WzN-hJquK7j4ryCGtAMxGvO8_kIw4d3ZjcadxqiHWTUe--X_HW0f6EZah8lEPfQpcLCFNOucvmY8SrndN]
- Osseo-Asare, K., & Keeney, M. E. Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNxVR8j8j_oHxDv6nnvsPwHVcgiAmrMDHGzce-rioU7YkiGTwHHZG0Q9dg-eFccI-kD17h90R62H5DcJL7Js50HBJhURBbK2H6jSvVmbD8tBT4EtH7siB-0ZZK5xtzNRfkT30cFNv6kZAaDSrzI9KW1mbnPY4Eack=]
- Danesi, P. R., Chiarizia, R., & Scibona, G. (1973). A simple purification method for the liquid cation exchanger dinonylnaphthalene sulfonic acid (DNNSA). Journal of Inorganic and Nuclear Chemistry. Cited in: Influence of the Structure of Carbamoylmethylphosphine Oxides on the Extraction of Lanthanides(III)... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnEWYJSJcSR_QedfGxv_11RVyriuxDxnRDmk2HD0NTqiZ5kDo-lf7kR2q23NrTGUd6-WT_ZDATPXi2_7SCoJwp8CovATaB3uI4Y1tnqsemrm6xB72sLNG_FjpYAnC4elwwH2Kdz6aQ-6ingwop2VplDU32NSRunw7pEQOujoY_4TJXagZx0bspL2FxcKp6MAJubfsgYN655hVyrQAS7oWQO1H5tqtTrGIU7d0oqFEzgTrstIimA8IBnV9juzIoMjOp6r8NEVZmBABnxgH9ILKW_quTKIaE4tT6Gw_QsI2VXcG_fA1NPREqPg_trNyMizJStEkT1p-X0QgtTtbWMQBxbrGxW5B3RH1lyTv_PQ4VXexOgKLFNa3c89uGOw==]
Sources
DNNSA Technical Support Center: Troubleshooting Solubility in Non-Polar Aliphatic Solvents
The Mechanistic Reality of DNNSA in Aliphatic Solvents
Dinonylnaphthalenesulfonic acid (DNNSA) is a highly lipophilic, strong aryl sulfonic acid (computational pKa ≈ -1.3, XLogP3 = 11.1)[1]. When introduced into non-polar aliphatic solvents (e.g., heptane, hexane, dodecane), DNNSA does not dissolve as isolated monomers. To minimize thermodynamic instability, it self-assembles into reverse (inverted) micelles[2][3]. The polar sulfonic acid headgroups orient inward to form a hydrophilic core—often coordinating with trace water or extracted metal ions—while the bulky dinonylnaphthalene tails extend outward into the aliphatic bulk[4].
Therefore, "solubility issues" with DNNSA in aliphatic solvents are rarely due to a lack of lipophilicity. Instead, phenomena such as turbidity, gelation, or "third-phase" formation are caused by the aggregation of these reverse micelles . When the system is stressed (e.g., by high metal loading, excessive polar solvent entrainment, or low temperatures), the mutual attraction of the polar micellar cores overcomes the steric hindrance of the alkyl tails, leading to macroscopic phase separation[3].
Troubleshooting Guides & FAQs
Q1: I am preparing a DNNSA solution in dodecane for liquid-liquid extraction, but the solution separates into two distinct organic layers upon contact with the aqueous phase. Why is this happening, and how do I fix it? Causality: You are observing "third-phase formation." During the extraction of metal ions or polar molecules (like H3PO4), the extracted species enter the reverse micelle cores[3]. At high loading capacities, the self-polymerization behavior of the extraction complex and the strong hydrogen bonding or dipole-dipole interactions between the polar cores trigger the micelles to agglomerate into a dense, surfactant-rich third phase[3]. Solution: You must disrupt the core-core attraction by introducing a phase modifier. Adding 5% to 20% (v/v) of a medium-chain aliphatic alcohol (e.g., isodecanol) or a neutral organophosphorus compound (e.g., tributyl phosphate, TBP) acts as a co-surfactant[3][5]. These modifiers partition into the micellar interface, decreasing interfacial tension and sterically shielding the reverse micelles from one another.
Q2: My DNNSA-heptane solution forms an intractable emulsion when contacted with an aqueous phase. How can I improve phase disengagement? Causality: DNNSA is a powerful surfactant. If the pH of the aqueous phase is high enough to partially deprotonate DNNSA without fully partitioning it into the water, the resulting amphiphilic balance perfectly stabilizes oil-in-water or water-in-oil emulsions at the interface. Solution: DNNSA is designed for strongly acidic extractions where other extractants fail[6]. Ensure the aqueous phase is highly acidic (pH < 1). If emulsions persist, increase the ionic strength of the aqueous phase to salt out the surfactant, or dilute the DNNSA further in the aliphatic solvent to reduce the interfacial viscosity.
Q3: I am using DNNSA to dope polyaniline (PANI) to make it soluble in non-polar solvents, but the polymer is precipitating in hexane. What went wrong? Causality: While DNNSA-doped PANI is highly soluble in aromatic solvents (like xylene) and moderately soluble in aliphatics, complete solvation requires the DNNSA molecules to effectively wrap and shield the polar PANI backbone[7]. If the molar ratio of DNNSA to aniline is too low, unshielded polar regions of the polymer chain will interact, inducing precipitation in highly non-polar aliphatic environments. Solution: Maintain a strict 2:1 or higher molar ratio of sulfonic acid to aniline during the emulsion polymerization process to ensure complete steric shielding of the polymer backbone[7].
Quantitative Data & System Parameters
To establish a baseline for your experimental design, refer to the following physicochemical and operational parameters for DNNSA in non-polar systems.
| Parameter | Value / Range | Mechanistic Significance |
| Molecular Weight | 460.7 g/mol [1] | High mass contributes to low volatility and high lipophilicity. |
| Acidity (pKa) | ~ -1.3[1] | Ensures complete protonation/deprotonation dynamics in highly acidic media. |
| Hydrophobicity (XLogP3) | 11.1[1] | Drives the formation of reverse micelles in aliphatic solvents. |
| Micelle Aggregation Number | 7 to 13 monomers[2] | Varies by solvent and counter-ion; defines the core volume for solubilization. |
| Optimal Phase Modifier | 15% - 20% (w/w)[3] | Required concentration of TBP or alcohols to prevent third-phase formation. |
Self-Validating Experimental Protocol: Third-Phase Mitigation
To empirically determine the exact amount of phase modifier required for your specific extraction system, utilize this self-validating titration protocol. The system validates itself: success is visually and physically confirmed when the third phase collapses back into a single, homogeneous organic phase.
Step-by-Step Methodology:
-
Baseline Preparation: Prepare a 0.5 M solution of DNNSA in your chosen aliphatic solvent (e.g., heptane or dodecane).
-
Stress Induction: In a graduated centrifuge tube, combine equal volumes of the DNNSA organic phase and your target aqueous feed (simulating maximum metal/acid loading). Agitate vigorously for 10 minutes at 25°C[3].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Observe the liquid-liquid interface. If micellar aggregation has occurred, a distinct, viscous third layer will be visible between the bulk aqueous and bulk organic phases.
-
Modifier Titration: Add a phase modifier (e.g., TBP or isodecanol) to the tube in 2% (v/v) increments relative to the organic phase volume.
-
Re-equilibration & Validation: After each addition, re-agitate for 5 minutes and centrifuge. The protocol is complete and self-validated when the third phase completely disappears, leaving a crisp, two-phase system (one aqueous, one organic). Record this modifier concentration as your operational minimum.
Diagnostic Workflow Visualization
Workflow for diagnosing and resolving DNNSA micellar aggregation and third-phase formation.
References
- Behavior of dinonylnaphthalene sulfonate monolayers at the air–water interface.
- Dinonylnaphthylsulfonic acid. Grokipedia.
- Emulsion Polymerization Process for Organically Soluble and Electrically Conducting Polyaniline.
- US4194905A - Solvent-extraction process for recovery and separation of metal values.
- Extraction of magnesium from phosphoric acid using dinonylnaphthalene sulfonic acid.
- Review of Advanced Liquid−Liquid Extraction Systems for the Separation of Metal Ions by a Combination of Conversion of the Metal Species with Chemical Reaction.
- Kinetics of chromium(iii) transport through the double-carrier supported liquid membrane. journalssystem.com.
Sources
- 1. Dinonylnaphthylsulfonic acid â Grokipedia [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalssystem.com [journalssystem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4194905A - Solvent-extraction process for recovery and separation of metal values - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Thermal Degradation of 2,4-Dinonyl-1-naphthalenesulfonic Acid (DNNSA)
Welcome to the Technical Support Center for 2,4-Dinonyl-1-naphthalenesulfonic acid (DNNSA, CAS 25322-17-2)[1]. As a highly lipophilic, high-molecular-weight organic acid, DNNSA is widely utilized as a surfactant, corrosion inhibitor, and acid catalyst in demanding industrial and synthetic workflows[2][3]. However, exposing this compound to excessive thermal stress can lead to irreversible degradation, compromising experimental integrity.
This guide is designed for researchers and scientists to troubleshoot thermal instability, understand the underlying chemical mechanisms, and implement field-proven mitigation strategies.
Part 1: Mechanistic FAQ – Understanding DNNSA Degradation
Q1: Why does my DNNSA-catalyzed reaction mixture turn black and lose catalytic efficiency above 125°C? A: While DNNSA exhibits excellent thermal stability compared to lighter sulfonic acids (like p-toluenesulfonic acid)[2], exposing it to temperatures significantly greater than 120°C–125°C accelerates side reactions and initiates thermal degradation[4]. The primary mechanism is desulfonation . At elevated temperatures, the thermal energy surpasses the activation energy required to cleave the carbon-sulfur (C-S) bond on the naphthalene ring. This releases sulfur trioxide (SO₃) or sulfuric acid (H₂SO₄)[5], neutralizing the catalytic active sites and promoting the charring (dark discoloration) of your organic matrix. Furthermore, in the presence of oxygen, the long nonyl chains (C₉H₁₉) are susceptible to radical-mediated thermal oxidation[1].
Logical pathway of DNNSA thermal degradation via desulfonation and oxidation.
Q2: How do amine-blocked DNNSA formulations prevent premature thermal degradation? A: In high-temperature stoving or curing systems, the industry standard is to use an amine-blocked (neutralized) DNNSA formulation, such as NACURE 1323[6][7]. By converting the free sulfonic acid into a hydrophobic amine salt, the catalyst is rendered inactive at ambient temperatures. This covalent/ionic blocking prevents the active sulfonic acid from participating in premature desulfonation or side reactions. Upon reaching the designated curing temperature, the amine volatilizes, unblocking the DNNSA to catalyze the reaction. Because DNNSA is a weaker acid than dinonylnaphthalenedisulfonic acid (DNNDSA), it is inherently more stable and suitable for higher cure temperature applications[7].
Part 2: Troubleshooting Guide – Identifying Degradation
Q3: How can I differentiate between reversible catalyst deactivation and irreversible thermal degradation? A: Irreversible thermal degradation involves the permanent loss of the sulfonic acid functional group. You can validate this by performing a non-aqueous potentiometric titration. If the acid number of the recovered catalyst drops significantly compared to the baseline, irreversible desulfonation has occurred. If the acid number remains constant but catalytic activity drops, the issue is likely reversible deactivation (e.g., competitive binding by basic byproducts or water).
Table 1: Quantitative Indicators of DNNSA Thermal Degradation
| Analytical Parameter | Intact DNNSA (Baseline) | Thermally Degraded DNNSA | Analytical Methodology |
| Active Acid Number | ~120 mg KOH/g (for 50% active) | < 110 mg KOH/g (>8% loss) | Non-aqueous Potentiometric Titration |
| Thermal Onset ( Td ) | > 175°C | N/A (Already desulfonated) | Thermogravimetric Analysis (TGA) |
| Sulfate Byproducts | < 0.1% w/w | > 1.0% w/w (Free H2SO4 ) | Ion Chromatography (IC) |
| Catalytic Efficiency | > 95% conversion at 1 hr | < 70% conversion at 1 hr | HPLC/GC of target reaction |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must treat protocol design as a self-validating system. The following workflow cross-references physical mass loss (via TGA) with chemical functionality loss (via Titration) to definitively confirm thermal stability limits[8].
Protocol: Quantitative Assessment of DNNSA Thermal Stability
Step 1: Baseline Characterization (Chemical Functionality)
-
Weigh exactly 1.00 g of unheated, neat DNNSA (CAS 25322-17-2)[1].
-
Dissolve the sample in 50 mL of a neutral, anhydrous solvent mixture (e.g., 1:1 isopropanol/toluene).
-
Titrate with 0.1 N methanolic KOH using an automated potentiometric titrator.
-
Record the baseline Acid Value (mg KOH/g) to quantify the initial concentration of active sulfonic acid sites.
Step 2: Thermogravimetric Analysis (Physical Mass Loss)
-
Load 10–20 mg of the DNNSA sample into a platinum TGA pan.
-
Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Causality Note: An inert atmosphere isolates thermal desulfonation from oxidative degradation.
-
Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.
-
Record the temperature at which the first derivative of the weight loss curve (DTG) peaks. (Note: Sulfonic acid groups typically show desulfonation onset between 175°C and 190°C[8]).
Step 3: Thermal Stress Simulation
-
Place 5.0 g of DNNSA in a sealed glass reactor under an inert N2 atmosphere.
-
Heat the reactor to 150°C and hold isothermally for 4 hours.
-
Allow the reactor to cool to room temperature.
Step 4: Post-Stress Validation
-
Repeat the titration procedure from Step 1 on the thermally stressed sample.
-
Calculate the percentage loss of active acid sites. A loss of >5% indicates unacceptable thermal degradation for precision catalytic workflows, prompting the need for amine-blocking strategies[9].
Step-by-step experimental workflow for evaluating DNNSA thermal stability.
References
- US5003057A - Process for production of glycosides. Google Patents.
-
Dinonylnaphthylsulfonic acid - Grokipedia. Grokipedia. Available at: [Link]
-
Hybrid membranes based on block co-polymer ionomers and silica gel. Synthesis and characterization. ResearchGate. Available at: [Link]
-
NACURE 1323 – King Industries Inc. King Industries. Available at: [Link]
-
Product Data Sheet: NACURE 1323. Worlee. Available at: [Link]
Sources
- 1. CAS 25322-17-2: Dinonylnaphthalenesulfonic acid [cymitquimica.com]
- 2. unilongindustry.com [unilongindustry.com]
- 3. Dinonylnaphthylsulfonic acid â Grokipedia [grokipedia.com]
- 4. US5003057A - Process for production of glycosides - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. kingindustries.com [kingindustries.com]
- 7. chemie.worlee.de [chemie.worlee.de]
- 8. researchgate.net [researchgate.net]
- 9. allnex.com [allnex.com]
spectroscopic characterization of 1-Naphthalenesulfonic acid, 2,4-dinonyl- metal complexes
Spectroscopic Characterization of 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) Metal Complexes: A Comparative Guide
As a Senior Application Scientist specializing in solvent extraction and coordination chemistry, I frequently encounter the unique analytical challenges posed by liquid cation exchangers. 1-Naphthalenesulfonic acid, 2,4-dinonyl- (commonly known as dinonylnaphthalenesulfonic acid or DNNSA) is a highly lipophilic extractant renowned for its ability to form stable inverted (reverse) micelles in nonpolar organic solvents.
Unlike traditional extractants that form discrete, crystallizable coordination complexes, DNNSA’s bulky dinonylnaphthalene structure prevents crystallization. This necessitates the use of advanced, liquid-state spectroscopic techniques—such as FTIR, NMR, and EXAFS—to elucidate the coordination environment of its metal complexes. This guide objectively compares DNNSA’s performance with alternative extractants and provides a self-validating framework for its spectroscopic characterization.
Structural and Functional Comparison: DNNSA vs. Alternatives
When designing a solvent extraction system, the choice of ligand dictates the stoichiometry, micellar behavior, and capacity of the organic phase. DNNSA is frequently compared to organophosphorus extractants like D2EHPA (di(2-ethylhexyl)phosphoric acid) and other sulfonic acids like DBSA (dodecylbenzenesulfonic acid).
Table 1: Comparative Extraction Properties of DNNSA, D2EHPA, and DBSA
| Property | DNNSA (1-Naphthalenesulfonic acid, 2,4-dinonyl-) | D2EHPA (Di(2-ethylhexyl)phosphoric acid) | DBSA (Dodecylbenzenesulfonic acid) |
| Metal-Ligand Stoichiometry (e.g., Ag⁺) | 1:1 (Metal:Ligand)[1] | 1:2 (Metal:Ligand)[1] | 1:1 (Metal:Ligand) |
| Olefin Complexation Capacity | High (Ag-DNNSA complexes 2 ethylene molecules)[1] | Moderate (Ag-D2EHPA complexes 1 ethylene molecule)[1] | Low to Moderate |
| Aggregation State in Nonpolar Solvents | Large reverse micelles (aggregation number ~7-11)[2] | Small dimers or trimers | Moderate micelles |
| Synergistic Compatibility | Excellent (with crown ethers, TBP, LIX63)[3][4] | Good (often used as primary) | Fair |
Causality Insight: The stoichiometry difference between DNNSA and D2EHPA is driven by steric hindrance and ligand basicity. DNNSA forms a 1:1 complex with silver ions, leaving the silver center sterically accessible to coordinate two ethylene molecules. In contrast, D2EHPA requires two ligands to stabilize one silver ion, restricting its accessibility for subsequent olefin complexation[1].
Spectroscopic Characterization Techniques: Causality and Application
To characterize these liquid-state micellar complexes, we must rely on a multi-modal spectroscopic approach.
-
Extended X-ray Absorption Fine Structure (EXAFS) & XANES:
-
Why we use it: Because DNNSA complexes form amorphous reverse micelles, standard X-ray diffraction is ineffective. EXAFS allows us to probe the local first and second coordination shells of the metal center directly in the liquid phase.
-
Signatures: For lanthanide-DNNSA synergistic systems, EXAFS reveals intense peaks at 1.8–1.95 Å (Metal-Oxygen nearest neighbors) and 3.3–3.45 Å (distant Metal-Phosphorus or Metal-Sulfur interactions).
-
-
Fourier Transform Infrared Spectroscopy (FTIR):
-
Why we use it: FTIR is highly sensitive to the symmetric and asymmetric stretching vibrations of the sulfonate group ( −SO3− ).
-
Signatures: Upon metal complexation, the S=O stretching frequencies shift, indicating the transition from a hydrogen-bonded free acid to a metal-coordinated sulfonate[2].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Why we use it: NMR tracks the dynamic exchange of ligands and the structural rigidity of the complex.
-
Signatures: 1 H and 13 C NMR can observe the diastereotopic splitting of the dinonyl chains upon complexation, confirming restricted rotation and coordination to the metal center[3].
-
Experimental Protocols: Self-Validating Workflows
Protocol: Preparation and FTIR/EXAFS Characterization of DNNSA-Metal Reverse Micelles Note: This protocol ensures a self-validating mass balance by measuring both the aqueous raffinate and the loaded organic phase, ensuring no metal is lost to precipitation at the interface.
-
Solvent Preparation: Dissolve commercial DNNSA in a nonpolar diluent (e.g., toluene or n -dodecane) to a concentration of 0.1 M. Causality: Nonpolar diluents are strictly required to drive the self-assembly of the hydrophilic sulfonate headgroups into the core of the reverse micelle.
-
Aqueous Phase Preparation: Prepare a 0.05 M metal salt solution (e.g., Cu(II) sulfate or Ag(I) nitrate) in an aqueous acidic medium (pH adjusted to 2.0 using HNO 3 ).
-
Liquid-Liquid Extraction: Contact equal volumes (1:1 O/A ratio) of the organic and aqueous phases in a thermostatic shaker at 25°C for 60 minutes to ensure thermodynamic equilibrium.
-
Phase Separation & Validation (Critical Step): Centrifuge the mixture at 3000 rpm for 5 minutes. Analyze the aqueous raffinate via ICP-OES. Validation: The depletion of metal in the aqueous phase must mathematically match the theoretical loading in the organic phase. If a mass balance deficit >2% is observed, interfacial crud formation has occurred, and the sample must be discarded.
-
FTIR Acquisition: Deposit a drop of the loaded organic phase between two KBr windows. Acquire spectra from 4000 to 400 cm −1 with a resolution of 4 cm −1 .
-
EXAFS Sample Preparation: Load the organic phase into a liquid sample cell with Kapton windows. Acquire X-ray absorption spectra at the specific metal K- or L-edge. Fit the k3χ(k) EXAFS data using a two-shell backscattering model to determine bond distances.
Mandatory Visualization: Analytical Workflow
Workflow for the preparation and spectroscopic characterization of DNNSA metal complexes.
Quantitative Data Summary: Spectroscopic Signatures
Table 2: Typical Spectroscopic Parameters for DNNSA-Metal Complexes
| Analytical Method | Target Feature | Free DNNSA (HDNNS) | Metal-DNNSA Complex | Interpretation |
| FTIR | Asymmetric S=O Stretch | ~1170 cm −1 | ~1190 - 1210 cm −1 | Coordination of sulfonate oxygen to metal[2] |
| FTIR | O-H Stretch (Water) | Weak/Broad | Intense/Broad (~3400 cm −1 ) | Hydration core formation in reverse micelles |
| EXAFS | Metal-Oxygen Distance | N/A | 1.80 - 1.95 Å | First coordination shell bond length |
| NMR ( 1 H) | Naphthalene Ring Protons | Sharp multiplets | Broadened/Shifted | Restricted rotation due to micellar packing |
Conclusion
The characterization of 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) metal complexes requires a departure from traditional solid-state crystallography. By leveraging EXAFS for precise bond distance measurements, FTIR for functional group shifts, and NMR for dynamic structural insights, researchers can accurately map the reverse micelle environments. Compared to alternatives like D2EHPA, DNNSA's unique 1:1 metal-ligand stoichiometry and high aggregation number make it an exceptionally versatile tool for challenging separations, from olefin purification to advanced nuclear waste processing.
References
-
[3] Title: THE SELECTIVITY OF NICKEL OVER IRON IN THE LIX63-HDNNS SOLVENT EXTRACTION SYSTEM. Source: researchgate.net. URL:
-
[1] Title: FUNCTIONALISED SOLVENTS FOR OLEFIN ISOMER PURIFICATION BY REACTIVE EXTRACTIVE DISTILLATION. Source: ntnu.no. URL:
-
[4] Title: Comprehensive Equilibrium Analysis of the Complexation of Cu(II) by Tetrathia-14-crown-4 in a Synergistic Extraction System Employing Didodecylnaphthalene Sulfonic Acid. Source: tandfonline.com. URL:
-
Title: Microemulsions and Aggregation Formation in Extraction Processes for Used Nuclear Fuel. Source: iaea.org. URL:
-
[2] Title: SPECTRAL STUDIES AND EQUILIBRIUM ANALYSIS OF THE DIDODECYLNAPHTHALENE SULFONIC ACID, DICYCL0HEXAN0-18-CR0WN-6, Sr2+ EXTRACTION SYSTEM. Source: tandfonline.com. URL:
Sources
Comprehensive Mass Spectrometry Analysis of 1-Naphthalenesulfonic Acid, 2,4-Dinonyl- Derivatives
Here is a comprehensive, objectively structured comparison guide detailing the mass spectrometry analysis of 1-Naphthalenesulfonic acid, 2,4-dinonyl- (DNNSA) and its derivatives.
1-Naphthalenesulfonic acid, 2,4-dinonyl- (commonly known as dinonylnaphthalenesulfonic acid or DNNSA) and its metal salts are critical industrial compounds utilized as rust preventatives, lubricant additives, and synergistic ion-exchange extractants[1]. Due to their highly branched, lipophilic nonyl chains and polar sulfonic acid moieties, characterizing DNNSA derivatives requires highly specific analytical frameworks.
This guide objectively compares mass spectrometry (MS) modalities for DNNSA analysis, providing researchers and drug development professionals with field-proven experimental protocols, mechanistic insights, and self-validating workflows.
Comparative Analysis of Mass Spectrometry Modalities
Different MS techniques serve distinct analytical purposes when evaluating DNNSA. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) is often utilized for characterizing the purity of commercial DNNSA batches[2], the inherent non-volatility of the sulfonic acid group limits its utility for intact complex analysis without prior derivatization.
Conversely, Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as the gold standard for structural elucidation and the study of intact metal-coordination complexes[3][4]. For trace metal speciation, hyphenated techniques like Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) offer unparalleled sensitivity[5].
Quantitative Comparison of MS Alternatives
| Analytical Technique | Ionization Strategy | Target Application for DNNSA | Key Performance Metric / Advantage |
| ESI-MS | Soft Ionization (+/- modes) | Structural elucidation, intact coordination complexes (e.g., Ni(II) synergists)[4] | Preserves non-covalent interactions; high mass accuracy for specific adducts ([M+H]⁺ m/z 461.308)[3]. |
| GC-MS | Electron Ionization (EI) | Commercial purity profiling, volatile degradation products[2] | High chromatographic resolution for impurities; requires chemical derivatization for intact sulfonic acids. |
| CE-ICP-MS | Inductively Coupled Plasma | Trace metal speciation in DNNSA extraction systems[5] | Exceptional detection limits (~10⁻¹² M) for metal-DNNSA binding studies[5]. |
Mechanistic Insights: Ionization and Adduct Formation
In ESI-MS, DNNSA (Molecular Formula: C₂₈H₄₄O₃S, MW: ~460.7 g/mol ) exhibits predictable and diagnostic ionization behavior. In positive ion mode, the gas-phase conformation of the protonated molecular ion [M+H]⁺ is consistently observed at m/z 461.308[3].
Causality in Adduct Formation: The highly electronegative sulfonic acid moiety acts as a powerful cation scavenger in solution. Consequently, analysts must account for common adducts formed with trace metals or buffer components in the solvent matrix. Specifically, the sodium adduct [M+Na]⁺ appears at m/z 483.290, and the ammonium adduct [M+NH₄]⁺ is observed at m/z 478.335[3].
Logical relationship of DNNSA ionization pathways and diagnostic adduct formation in ESI-MS.
Experimental Protocol: ESI-MS Analysis of DNNSA-Metal Complexes
DNNSA is extensively used as a liquid ion exchanger in synergistic solvent extraction. Recent studies have successfully utilized ESI-MS to characterize extracted metal complexes, such as Nickel(II) coordinated with DNNSA and pyridinecarboxylate esters[4]. The following self-validating protocol outlines the direct-infusion ESI-MS workflow.
Step-by-Step Methodology
Step 1: Liquid Chromatography Preparation (If hyphenating LC-MS)
-
Action: Dissolve the DNNSA sample in an MS-compatible mobile phase (e.g., Acetonitrile/Water). Replace standard phosphoric acid modifiers with 0.1% formic acid[6].
-
Causality: Phosphoric acid is non-volatile and will rapidly precipitate in the MS source, causing severe ion suppression and physical blockages. Formic acid provides the necessary protons for positive ionization while remaining completely volatile[6].
Step 2: Synergistic Extraction Phase
-
Action: Extract the Ni(II) aqueous solution using a non-polar organic phase containing DNNSA and a synergist (e.g., 2-ethylhexyl 4-pyridinecarboxylate ester)[4].
-
Causality: DNNSA's nonpolar dinonyl chains require a non-polar solvent to stabilize the supramolecular complex, allowing the sulfonic oxygen atoms to form hydrogen bonds with the coordinated water molecules of the Ni(II) center[4].
Step 3: Direct Infusion ESI-MS
-
Action: Infuse the organic extract directly into the ESI source using a syringe pump at 5-10 µL/min. Operate in positive ion mode with a optimized capillary voltage (typically 3.0-4.5 kV).
-
Causality: Soft ionization is critical. Harder ionization techniques (like EI) would shatter the fragile hydrogen-bonded₂ complex. ESI gently desolvates the complex, allowing intact detection[4].
Step 4: Data Acquisition and Spectral Interpretation
-
Action: Scan across an m/z range of 100-1500.
-
Causality: The extracted Ni(II) complex yields a distinct, high-mass cluster peak at m/z 1058.76, which definitively confirms the intact coordination structure in the non-polar organic phase[4].
Experimental workflow for the ESI-MS characterization of intact DNNSA-metal coordination complexes.
Advanced Hyphenated Techniques: CE-ICP-MS
For researchers focusing on the environmental behavior or trace metal speciation of actinides (e.g., Np, Pu) extracted by DNNSA, CE-ICP-MS is the optimal alternative.
Using a parallel path micronebulizer, the capillary electrophoresis system is interfaced with the ICP-MS using a makeup liquid consisting of 2% HNO₃ and 10% Ethanol[5].
-
The Causality of the Makeup Liquid: The addition of ethanol is a deliberate, critical experimental choice. It significantly decreases the superficial tension of the water droplets. This generates a finer, more consistent aerosol within the nebulizer, which stabilizes the plasma signal and pushes the detection limit down to approximately 10⁻¹² M[5].
References
- Buy Naphthalenesulfonic acid, dinonyl- | 25322-17-2 - Smolecule Smolecule
- A study of the ammonium ion extraction properties of polymer inclusion membranes containing commercial dinonylnaphthalene sulfonic acid ResearchG
- Naphthalenesulfonic acid, dinonyl-, calcium salt - SIELC Technologies SIELC Technologies
- The coordination structure of the extracted nickel(ii) complex with a synergistic mixture containing dinonylnaphthalene sulfonic acid and 2-ethylhexyl 4-pyridinecarboxylate ester Dalton Transactions (RSC Publishing)
- Trace Metal Speciation by Capillary Electrophoresis Hyphenated to Inductively Coupled Plasma Mass Spectrometry: Sulfate and Chloride Complexes of Np(V) and Pu(V)
- Naphthalene, diisononyl-] Dinonylnaphthalene sulfonic acid CASRN 25322-17-2[9 - ChemView U.S. Environmental Protection Agency (EPA)
Sources
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Naphthalenesulfonic acid, dinonyl- | 25322-17-2 [smolecule.com]
- 4. The coordination structure of the extracted nickel(ii) complex with a synergistic mixture containing dinonylnaphthalene sulfonic acid and 2-ethylhexyl 4-pyridinecarboxylate ester - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naphthalenesulfonic acid, dinonyl-, calcium salt | SIELC Technologies [sielc.com]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
